µ-conotoxin-GIIIB

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

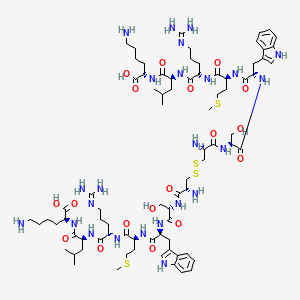

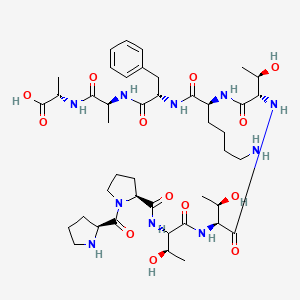

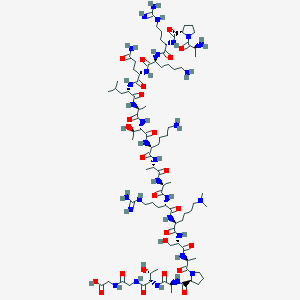

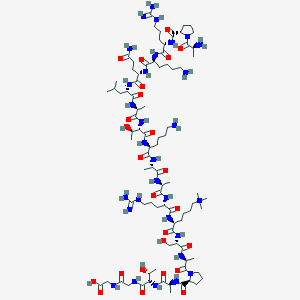

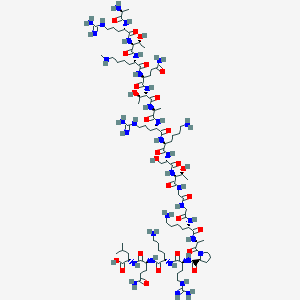

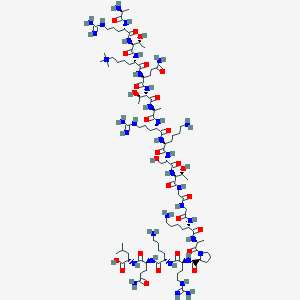

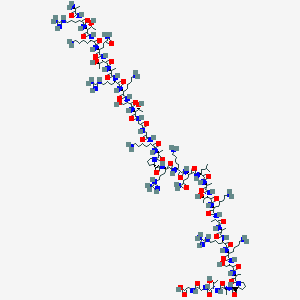

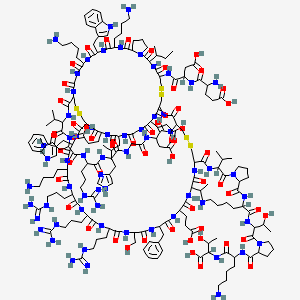

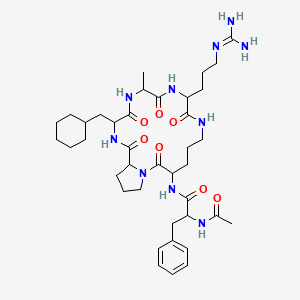

µ-conotoxin GIIIB is a 22 amino acid conopeptide originally isolated from the venom of the piscivorous marine snail Conus geographus. µ-conotoxin GIIIB adopts a compact structure consisting of a distorted 310-helix and a small ß-hairpin. µ-conotoxin GIIIB is stabilized by three disulphide bridges and is highly enriched in lysine and arginine residues, forming potential sites of interaction with Na channels. An unusual feature is the presence of three hydroxyproline residues. µ-conotoxin GIIIB is a useful probe to discriminate between neuronal and muscle sodium channels as it exhibits at least a 1000-fold specificity for muscle versus nerve sodium channels. µ-Conotoxin GIIIB selectively blocks Nav1.4 voltage-dependent sodium channels, which are predominantly expressed in muscle, with an affinity close to 20 nM. µ-Conotoxin GIIIB appears to physically occlude the channel pore by binding on site I of the Na+ channel.

Aplicaciones Científicas De Investigación

Sodium Channel Subtype Discrimination : µ-Conotoxin-GIIIB, along with other µ-conotoxins, has been instrumental in discriminating between different subtypes of sodium channels. For example, it has been found to inhibit [3H]saxitoxin binding in Electrophorus electric organ membranes and rat skeletal muscle, suggesting its utility in distinguishing sodium channel subtypes based on toxin pharmacology (Moczydlowski, Olivera, Gray, & Strichartz, 1986).

Investigating Sodium Channel Function : µ-Conotoxins like GIIIB are valuable in studying the molecular mechanism of voltage-gated sodium channels (NaV channels). For instance, research on µO-conotoxins revealed their role in inhibiting voltage-gated sodium channels, contributing to the understanding of how these toxins affect NaV channels (Leipold et al., 2007).

Structural and Functional Analysis : Studies on the structure of µ-conotoxin GIIIB have provided insights into its interaction with sodium channels. The three-dimensional structure of GIIIB, determined using NMR spectroscopy, aids in understanding the structure-activity relationships of µ-conotoxins (Hill, Alewood, & Craik, 1996).

Understanding Toxin-Channel Interactions : Research has also delved into the latent specificity of molecular recognition in sodium channels engineered to discriminate between two highly homologous conotoxins, like GIIIA and GIIIB. This has implications for the design of biosensors and understanding toxin-channel interactions (Li et al., 2001).

Potential Therapeutic Applications : While direct therapeutic applications of µ-conotoxin-GIIIB are not explicitly detailed in the reviewed literature, the broader family of conotoxins, including µ-conotoxins, are considered promising for the treatment of various neurological disorders due to their specificity and potency in targeting ion channels (Jones et al., 2001).

Propiedades

Fórmula molecular |

C101H175N39O30S7 |

|---|---|

Peso molecular |

2640.26 Da |

Apariencia |

White lyophilized solidPurity rate: > 97 %AA sequence: Arg-Asp-Cys3-Cys4-Thr-Hyp-Hyp-Arg-Lys-Cys10-Lys-Asp-Arg-Arg-Cys15-Lys-Hyp-Met-Lys-Cys20-Cys21-Ala-NH2 Disulfide bonds: Cys3-Cys15, Cys4-Cys20 and Cys10-Cys21Length (aa): 22 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Pro3]-GIP (Rat)](/img/structure/B1151268.png)